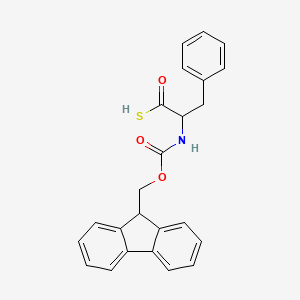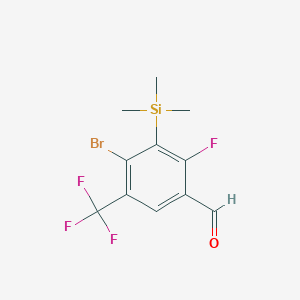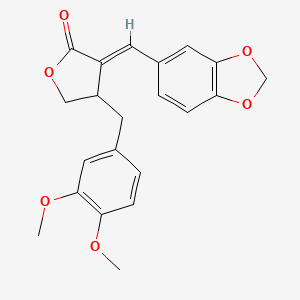
Suchilactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suchilactone is a lignan compound extracted from the plant Monsonia angustifolia E.Mey. ex A.Rich. (Geraniaceae). It is known for its potential pharmacological activities, particularly its inhibitory effects on acute myeloid leukaemia (AML) cells .
Vorbereitungsmethoden
Suchilactone can be extracted from Monsonia angustifolia using organic solvents like chloroform and ethanol. The compound is typically obtained in the form of orange-yellow to red-brown crystals
Analyse Chemischer Reaktionen
Suchilactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not specified in the available literature.
Wissenschaftliche Forschungsanwendungen
Suchilactone has shown significant potential in scientific research, particularly in the field of medicine. It has been found to inhibit the growth of acute myeloid leukaemia cells by inactivating the SHP2 protein, which is involved in cell proliferation and apoptosis This makes this compound a promising candidate for the treatment of acute myeloid leukaemia
Wirkmechanismus
Suchilactone exerts its effects by binding to the SHP2 protein and inhibiting its activation. This inhibition blocks the activation of the ERK pathway, which is involved in cell proliferation and survival. As a result, this compound promotes apoptosis (programmed cell death) and inhibits the proliferation of acute myeloid leukaemia cells .
Vergleich Mit ähnlichen Verbindungen
Suchilactone is unique due to its specific interaction with the SHP2 protein. Similar compounds include other lignans extracted from plants, such as:
Podophyllotoxin: Known for its anti-cancer properties.
Arctigenin: Exhibits anti-inflammatory and anti-cancer activities.
Matairesinol: Has antioxidant and anti-cancer properties.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and mechanisms of action.
Eigenschaften
Molekularformel |
C21H20O6 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+ |
InChI-Schlüssel |
GVNUFBXIXQNOCF-LZYBPNLTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CC\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


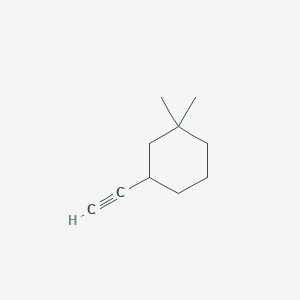
![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)



![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
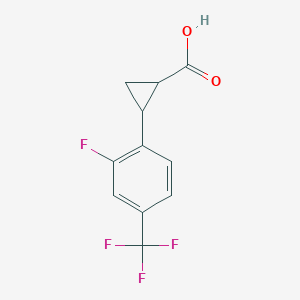
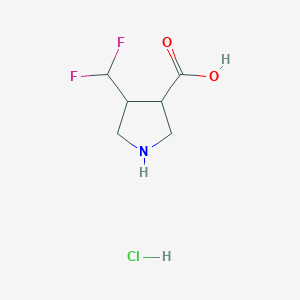
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
